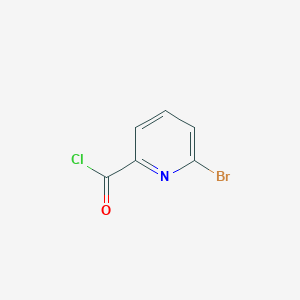

Chlorure de 2-bromopyridine-6-carbonyle

Vue d'ensemble

Description

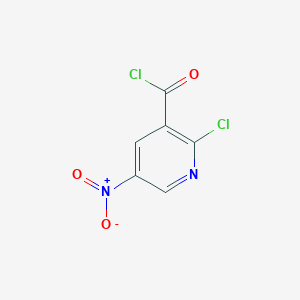

6-Bromopicolinic acid chloride, also known as 6-Bromopicolinic acid chloride, is a useful research compound. Its molecular formula is C6H3BrClNO and its molecular weight is 220.45 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-Bromopicolinic acid chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromopicolinic acid chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse organique

Le chlorure de 2-bromopyridine-6-carbonyle est utilisé en synthèse organique . C'est un réactif qui peut être utilisé pour introduire le groupe 2-bromopyridine-6-carbonyle dans une molécule, qui peut ensuite subir d'autres réactions pour former des structures plus complexes .

Matériaux photoréactifs

Ce composé a été utilisé dans la synthèse de dérivés de pyrazolinone, qui constituent une nouvelle classe de matériaux photochromiques organiques . Ces matériaux présentent d'excellentes propriétés de changement de couleur optique à l'état de poudre cristalline, montrant un grand potentiel pour des applications dans le stockage haute densité, la commutation de fluorescence et l'imagerie biologique .

Commutateurs moléculaires fluorescents

Les dérivés de pyrazolinone synthétisés à l'aide du this compound ont montré une excellente réversibilité de fluorescence sous lumière UV et visible alternée . Cette propriété en fait des candidats prometteurs pour une utilisation dans les commutateurs moléculaires fluorescents .

Réactions de carbonylation

Le this compound peut être utilisé dans des réactions de carbonylation catalysées par le palladium . Ces réactions offrent une plateforme efficace pour assembler des produits à base de carbonyl à partir de produits chimiques de base .

Synthèse des indolizines

Ce composé a été utilisé dans la synthèse d'indolizines par le biais du couplage carbonylatif de 2-bromopyridines, d'imines et d'alcynes . Les indolizines sont des composés hétérocycliques qui ont des applications en chimie médicinale et en science des matériaux

Mécanisme D'action

Target of Action

It’s known that this compound is used as a building block in supramolecular chemistry and as a ligand for transition metal catalysts .

Mode of Action

The mode of action of 2-Bromopyridine-6-carbonyl chloride involves its interaction with organometallic reagents . It’s used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

The biochemical pathways affected by 2-Bromopyridine-6-carbonyl chloride are related to the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in these pathways is primarily as a reagent, contributing to the formation of new carbon-carbon bonds .

Result of Action

The result of the action of 2-Bromopyridine-6-carbonyl chloride is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This contributes to the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of 2-Bromopyridine-6-carbonyl chloride are influenced by various environmental factors. These include the presence of a suitable catalyst (such as palladium), the nature of the other reagents involved, and the reaction conditions (such as temperature and solvent). The Suzuki–Miyaura cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions .

Propriétés

IUPAC Name |

6-bromopyridine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO/c7-5-3-1-2-4(9-5)6(8)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJUDOWYGUICSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B169943.png)

![2-Cyano-3-azabicyclo[3.1.0]hexane](/img/structure/B169950.png)

![2,5-Diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B169963.png)